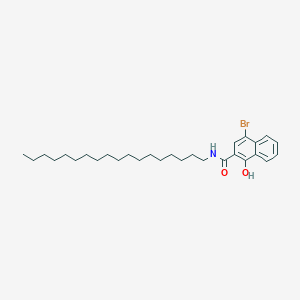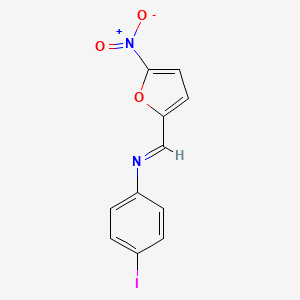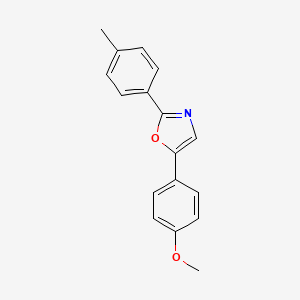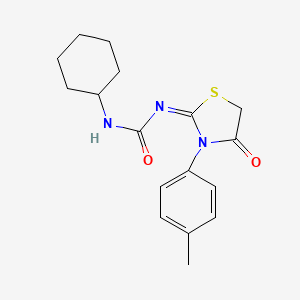
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C29H44BrNO2 and a molecular weight of 518.57 g/mol This compound features a naphthalene core substituted with a bromine atom, a hydroxyl group, and an octadecyl chain attached to a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide typically involves multiple steps:
Bromination: The naphthalene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Hydroxylation: The brominated naphthalene undergoes hydroxylation, often using a strong base like sodium hydroxide in an aqueous medium.
Amidation: The hydroxylated bromonaphthalene is then reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiourea) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Oxidation: Formation of 4-bromo-1-oxo-N-octadecylnaphthalene-2-carboxamide.
Reduction: Formation of 4-bromo-1-hydroxy-N-octadecylnaphthalen-2-amine.
Aplicaciones Científicas De Investigación
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-hydroxy-N-dodecylnaphthalene-2-carboxamide: Similar structure but with a shorter alkyl chain.
4-Bromo-1-hydroxy-N-octylnaphthalene-2-carboxamide: Similar structure with an even shorter alkyl chain.
4-Bromo-1-hydroxy-N-hexadecylnaphthalene-2-carboxamide: Similar structure with a slightly shorter alkyl chain.
Uniqueness
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in studies involving lipid bilayers and membrane proteins.
Propiedades
Fórmula molecular |
C29H44BrNO2 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H44BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-31-29(33)26-23-27(30)24-20-17-18-21-25(24)28(26)32/h17-18,20-21,23,32H,2-16,19,22H2,1H3,(H,31,33) |
Clave InChI |
MREJAXPGNOJWDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)


